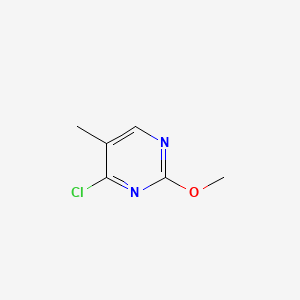

4-Chloro-2-methoxy-5-methylpyrimidine

Beschreibung

4-Chloro-2-methoxy-5-methylpyrimidine (CAS: 1245506-61-9) is a halogenated pyrimidine derivative with a methoxy group at position 2, a methyl group at position 5, and a chlorine atom at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity . The chlorine atom at position 4 enhances electrophilic substitution reactivity, making this compound a valuable intermediate in synthesizing biologically active molecules, such as kinase inhibitors or antiviral agents. Its methoxy and methyl substituents influence electronic and steric properties, affecting regioselectivity in subsequent reactions .

Eigenschaften

IUPAC Name |

4-chloro-2-methoxy-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGUMTLRWKNCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693797 | |

| Record name | 4-Chloro-2-methoxy-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-41-6 | |

| Record name | 4-Chloro-2-methoxy-5-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxy-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methoxy-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-methylpyrimidine typically involves the chlorination of 2-methoxy-5-methylpyrimidine. One common method includes the reaction of 2-methoxy-5-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 4th position .

Industrial Production Methods

Industrial production methods for 4-Chloro-2-methoxy-5-methylpyrimidine often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methoxy-5-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include 4-amino-2-methoxy-5-methylpyrimidine, 4-thio-2-methoxy-5-methylpyrimidine, and various alkoxy derivatives.

Coupling Reactions: Products include biaryl compounds and other complex heterocycles.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-methoxy-5-methylpyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methoxy-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can act as an inhibitor of certain enzymes involved in DNA synthesis, thereby exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-2-methoxy-5-methylpyrimidine and analogous pyrimidine derivatives:

Key Observations:

Positional Isomerism : 4-Chloro-5-methoxy-2-methylpyrimidine (CAS: 698-33-9) is a positional isomer of the target compound, differing in the placement of methoxy and methyl groups. This alters steric hindrance and electronic distribution, affecting reaction pathways .

Reactivity : The chloromethyl group in 4-Chloro-5-(chloromethyl)-2-methylpyrimidine (CAS: 731766-78-2) enables further functionalization, such as nucleophilic displacement, which is less feasible in the target compound .

Multi-Halogenated Derivatives : 4,6-Dichloro-5-methoxypyrimidine (CAS: 5018-38-2) exhibits higher reactivity in substitution reactions due to dual chlorine atoms, making it a preferred intermediate in agrochemical synthesis .

Biologische Aktivität

Overview

4-Chloro-2-methoxy-5-methylpyrimidine is a pyrimidine derivative characterized by a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 5th position. Its molecular formula is C6H7ClN2O, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of 4-Chloro-2-methoxy-5-methylpyrimidine is primarily attributed to its interaction with specific enzymes and receptors within biological systems. This compound may inhibit certain enzymes involved in DNA synthesis, which can lead to antimicrobial or anticancer effects. The presence of the chlorine atom is significant as it can enhance the compound's reactivity and biological potency.

Key Mechanisms

- Enzyme Inhibition : Acts as an inhibitor for enzymes involved in nucleic acid synthesis.

- DNA Interaction : Potential for alkylation, leading to DNA damage and subsequent apoptosis in cancer cells.

- Cell Cycle Disruption : Induces cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer treatment.

Anticancer Activity

Research indicates that 4-Chloro-2-methoxy-5-methylpyrimidine exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor cell growth at concentrations lower than 10 μM, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 8.77 | DNA alkylation leading to apoptosis |

| MCF-7 (Breast Cancer) | 9.46 | Cell cycle arrest and apoptosis |

| MDA-MB-231 (Breast Cancer) | 11.73 | Inhibition of DNA synthesis |

Antimicrobial Activity

In addition to its anticancer properties, 4-Chloro-2-methoxy-5-methylpyrimidine has been studied for its antimicrobial effects. It has shown activity against various bacterial strains, suggesting its potential use as an antibacterial agent.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

- Antiproliferative Effects : A study demonstrated that derivatives of pyrimidines, including 4-Chloro-2-methoxy-5-methylpyrimidine, showed varying degrees of antiproliferative activity against tumor cells. The compound exhibited significant effects at low concentrations, indicating high potency .

- Mechanistic Insights : Molecular dynamics simulations have suggested that the substitution pattern of halogens (like chlorine) significantly influences the binding affinity and inhibitory action against targets such as EGFR mutants in lung cancer . This highlights the importance of structural modifications in enhancing biological activity.

- Comparative Analysis : When compared to similar compounds like 4-Chloro-2-methylpyrimidine and 2,4-Dichloro-5-methylpyrimidine, the unique combination of functional groups in 4-Chloro-2-methoxy-5-methylpyrimidine provides distinct biological activities that could be exploited in drug development .

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-methoxy-5-methylpyrimidine?

Methodological Answer: The compound is typically synthesized via cyclization or substitution reactions. For example:

- Cyclization with phosphoryl chloride (POCl₃): Chlorination of hydroxyl or amino precursors (e.g., 2-methoxy-5-methylpyrimidin-4-ol) using POCl₃ at elevated temperatures (100–120°C) yields the chloro derivative. Reaction conditions must be anhydrous to avoid hydrolysis .

- Methoxy group introduction: Methoxylation via nucleophilic substitution (e.g., using sodium methoxide on a chlorinated precursor) under inert atmospheres ensures regioselectivity .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- X-ray crystallography: Resolves bond lengths/angles (e.g., methoxy group planarity deviation: ~1.08 Å) .

- Spectroscopy:

- IR: Confirms C-Cl (650–750 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) stretches.

- ¹H/¹³C NMR: Methoxy protons appear at δ 3.8–4.0 ppm; aromatic protons at δ 8.0–8.5 ppm .

- Mass spectrometry: Molecular ion peak (m/z ≈ 172.6) validates molecular weight .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .

- Waste disposal: Chlorinated byproducts require segregation and professional hazardous waste management to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilicity at C4 .

- Molecular docking: Screens interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .

Q. How do reaction conditions influence regioselectivity in derivatization?

Methodological Answer:

Q. What contradictions exist in reported biological activity data?

Methodological Answer:

- Antimicrobial studies: Discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Cytotoxicity: Variability in IC₅₀ values (e.g., 10–50 µM) could reflect differences in cell line metabolism or impurity profiles .

Recommendation: Standardize assays using WHO-recommended protocols and validate purity via HPLC (>98%) before biological testing .

Q. How is the compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

- Kinase inhibitor precursors: The chloro and methoxy groups serve as handles for introducing aryl/heteroaryl substituents via cross-coupling (e.g., Buchwald-Hartwig amination) .

- Prodrug design: Esterification of the methyl group enhances bioavailability, as seen in antiviral pyrimidine analogs .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.